molecular formula C20H23BrN4O3S B2579629 Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-02-2

Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2579629
CAS No.: 869343-02-2
M. Wt: 479.39
InChI Key: FTCQNNDKBBCKFZ-UHFFFAOYSA-N
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Description

Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-4-carboxylate ester and substituted with a 3-bromophenyl group. This structure combines multiple pharmacophoric elements:

  • A thiazolo-triazole scaffold, known for diverse biological activities due to its electron-rich aromatic system and hydrogen-bonding capabilities .
  • A 3-bromophenyl group, which enhances lipophilicity and influences π-π stacking interactions in biological targets .

The compound’s synthesis likely involves cyclization reactions to form the thiazolo-triazole ring, followed by alkylation or condensation to introduce the piperidine ester and bromophenyl groups.

Properties

IUPAC Name

ethyl 1-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3S/c1-3-28-19(27)13-7-9-24(10-8-13)16(14-5-4-6-15(21)11-14)17-18(26)25-20(29-17)22-12(2)23-25/h4-6,11,13,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCQNNDKBBCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities. Its unique structure combines a piperidine ring with thiazole and triazole moieties, which may interact with various biological targets. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN4O3SC_{20}H_{23}BrN_{4}O_{3}S with a molecular weight of approximately 479.4 g/mol. The compound features several functional groups that facilitate diverse interactions with biological systems.

PropertyValue
Molecular FormulaC20H23BrN4O3S
Molecular Weight479.4 g/mol
CAS Number869343-02-2

Antimicrobial Activity

Research has indicated that compounds containing piperidine and thiazole moieties exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of similar structures have shown promising activity against Staphylococcus aureus and Escherichia coli by inhibiting enoyl-acyl carrier protein reductase enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. One study evaluated similar piperidine derivatives against lipoxygenase (LOX) and cholinesterases (AChE and BChE). These compounds demonstrated significant inhibition activity against BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The bromophenyl group may engage with hydrophobic pockets in target proteins, while the thiazolo-triazole moiety can form hydrogen bonds with active site residues. This dual interaction enhances the compound's binding affinity and specificity toward its targets.

Study 1: Antiviral Activity

In a series of antiviral screenings involving piperidine derivatives, compounds structurally related to this compound were tested for their efficacy against HIV and other viruses. The results indicated moderate protection against certain viruses like CVB-2 and HSV-1, highlighting the potential for developing antiviral agents from this class of compounds .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms and modulation of cholinergic activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and thiazole moieties exhibit significant biological activities. Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has shown potential in the following areas:

  • Antimicrobial Activity : The compound may possess inhibitory effects against various bacterial strains due to its ability to interact with bacterial enzymes.
  • Anticancer Properties : Preliminary studies suggest that the thiazole-triazole structure could enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth.
  • Neurological Applications : Its interaction with neurotransmitter receptors positions it as a potential candidate for developing treatments for neurological disorders.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
  • Cancer Research : In vitro studies indicated that this compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through specific signaling pathways .
  • Neuropharmacological Investigations : Research into its effects on neurotransmitter systems revealed potential anxiolytic properties, warranting further exploration in psychiatric applications .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents (R1, R2, R3) Key Interactions/Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole R1 = 3-Bromophenyl, R2 = 6-OH, R3 = 2-Me Bromine enhances lipophilicity; OH enables H-bonding
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole R1 = 3-Fluorophenyl, R2 = 6-OH, R3 = 2-Et Fluorine increases electronegativity; piperazine improves solubility
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine R1 = 4-Bromophenyl, R2 = 3-oxo Oxo group stabilizes keto-enol tautomerism
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole R1 = 6-Cl-pyridyl, R2 = ethoxymethylene Pyridyl group enhances metal coordination; ethoxy improves stability

Key Observations :

  • Thiazolo-triazole vs.
  • Halogen Effects : The 3-bromophenyl group (target) vs. 3-fluorophenyl (analog) alters electronic and steric profiles. Bromine’s larger size may improve hydrophobic interactions but reduce metabolic stability compared to fluorine .
  • Piperidine vs.

Challenges :

  • The target compound’s synthesis may face regioselectivity issues during thiazolo-triazole formation, similar to challenges in triazolo-thiadiazole synthesis .
  • Steric hindrance from the 2-methyl group could reduce reaction efficiency compared to smaller substituents .
Pharmacological and Physicochemical Properties
Property Target Compound Analog (3-Fluorophenyl) Analog (Pyridyl-Triazole)
LogP (Predicted) ~3.5 (High lipophilicity due to Br) ~2.8 (Lower due to F) ~2.3 (Pyridyl increases polarity)
Hydrogen Bonding 6-OH and triazole N acceptors/donors Similar H-bonding capacity Ethoxymethylene reduces H-bond donors
Enzyme Target (Predicted) 14-α-demethylase (antifungal) Likely similar Acetylcholinesterase (insecticide target)
Crystallinity Likely high (π-halogen interactions) Moderate (fluorine less polarizable) High (pyridyl H-bonding)
Challenges and Opportunities
  • Structural Complexity : The fused thiazolo-triazole system poses synthesis challenges, requiring precise control over cyclization conditions .
  • Toxicity Risks : Brominated aromatics may confer hepatotoxicity, necessitating structural optimization .
  • Opportunities : Hybridizing the thiazolo-triazole core with fluorinated or pyridyl groups (as in analogs) could balance lipophilicity and target selectivity .

Q & A

Q. What synthetic strategies are employed to prepare this compound, and what are the critical intermediates?

The compound is synthesized via multi-step heterocyclic chemistry, often involving cyclization and functional group transformations. Key intermediates include:

  • Ethyl pyrazole/triazole carboxylates : Prepared via Biginelli-like reactions using aldehydes, thioureas, and β-keto esters under acidic conditions .
  • Thiazolo-triazole hybrids : Formed by coupling brominated aryl moieties with hydroxylated thiazolo-triazole precursors using POCl₃ or other coupling agents .
  • Piperidine intermediates : Generated via nucleophilic substitution or reductive amination, followed by esterification .

Q. Methodology :

  • Monitor reaction progress with TLC (e.g., cyclohexane/ethyl acetate gradients) .
  • Purify intermediates via flash chromatography (silica gel, dry loading) .
  • Confirm intermediate structures using 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : Assign proton environments (e.g., aromatic protons at δ 7.74 ppm in CDCl₃) and confirm ester/heterocyclic carbons .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1681 cm⁻¹, N-H/O-H vibrations) .
  • Mass spectrometry (EI/HRMS) : Verify molecular ions (e.g., m/z 349/351 for brominated analogs) .
  • Elemental analysis : Ensure purity (>95%) and stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodology :

  • Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals .
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure solution : Use SHELXT for direct methods and SHELXL for refinement (hydrogen bonding, anisotropic displacement parameters) .
  • Validation : Check for outliers using PLATON and ensure R-factors < 0.05 .

Example : For thiazolo-triazole derivatives, confirm the Z-configuration of exocyclic double bonds via torsional angles .

Q. How can molecular docking predict this compound’s biological activity?

Methodology :

  • Target selection : Focus on enzymes like 14α-demethylase (PDB: 3LD6) due to structural similarity to antifungal agents .
  • Ligand preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*) .
  • Docking software : Use AutoDock Vina with Lamarckian genetic algorithms (grid size: 60 × 60 × 60 Å) .
  • Analysis : Prioritize poses with hydrogen bonds to active-site residues (e.g., His310 in 3LD6) and low binding energies (ΔG < -8 kcal/mol) .

Q. How to address contradictions in crystallographic and spectroscopic data?

Case study : Discrepancies in hydrogen bonding networks observed in XRD vs. IR.

  • Root cause : Polymorphism or solvent inclusion altering crystal packing .
  • Resolution :
    • Re-crystallize under varied conditions (e.g., DMF vs. EtOH).
    • Perform Hirshfeld surface analysis to quantify intermolecular interactions .
    • Cross-validate with solid-state NMR or Raman spectroscopy .

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